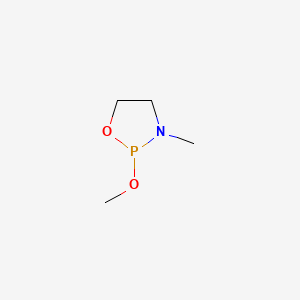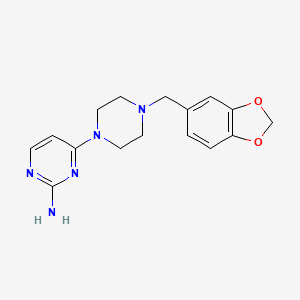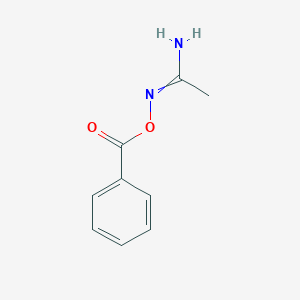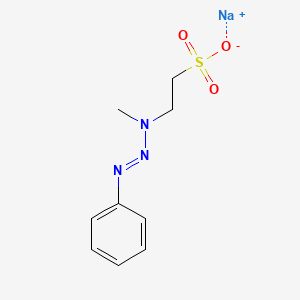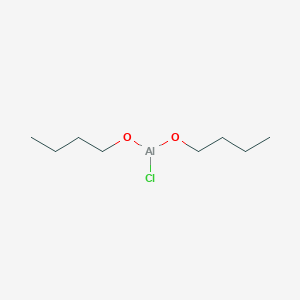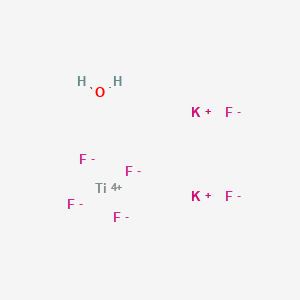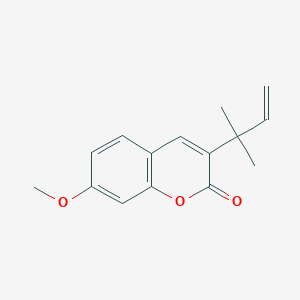
3-(1,1-Dimethylallyl)herniarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(1,1-Dimethylallyl)herniarin involves the prenylation of herniarin. This process can be achieved through various methods, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(1,1-Dimethylallyl)herniarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dimethylallyl)herniarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-(1,1-Dimethylallyl)herniarin involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of oxidative stress, inflammation, and apoptosis. It also improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . The compound’s ability to transform light into heat energy when exposed to laser allows for its use in photothermal therapy .
Vergleich Mit ähnlichen Verbindungen
3-(1,1-Dimethylallyl)herniarin is unique among coumarin derivatives due to its specific prenylation at the 3-position. Similar compounds include:
Umbelliferone: Known for its anti-inflammatory and antioxidant properties.
Herniarin: The parent compound of this compound, also known for its biological activities.
Scopoletin: Another coumarin derivative with similar biological activities.
These compounds share similar structures and biological activities but differ in their specific functional groups and mechanisms of action.
Eigenschaften
CAS-Nummer |
20958-63-8 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-5-15(2,3)12-8-10-6-7-11(17-4)9-13(10)18-14(12)16/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
BTXKAWICQLJRID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1=CC2=C(C=C(C=C2)OC)OC1=O |
melting_point |
126 - 128 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


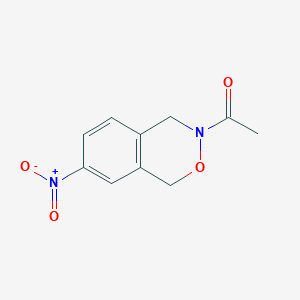
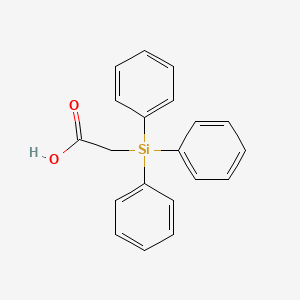
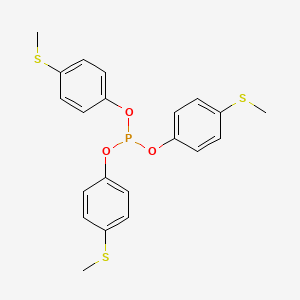
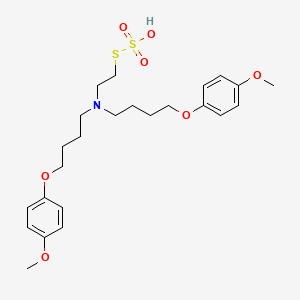
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
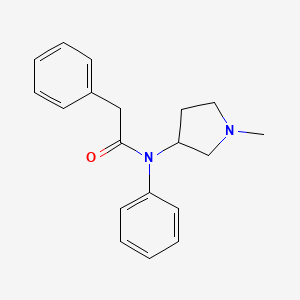
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
